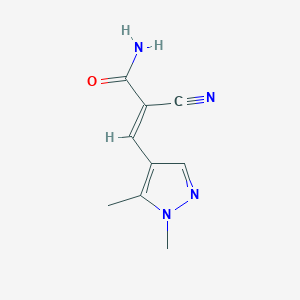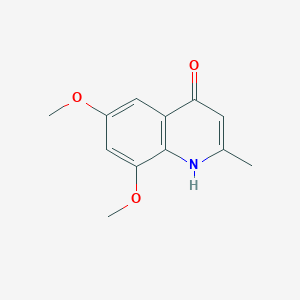
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the inhibition of various enzymes and receptors in the body, including the proteasome, histone deacetylases, and the dopamine transporter. This leads to the modulation of various signaling pathways, which ultimately results in the therapeutic effects of the compound.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its ability to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, including the investigation of its potential therapeutic applications in other areas of medicine, such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Finally, the development of novel derivatives of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide with improved solubility and bioavailability could lead to the discovery of more potent and effective drugs.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyrazine-2-carbonyl chloride, followed by the addition of 2-methoxyethylamine. The final product is obtained after purification and characterization by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been investigated for its potential therapeutic applications in various areas of medicine, including oncology, neurology, and psychiatry. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(2-methoxyethyl)-1'-(pyrazin-2-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, by modulating the levels of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(pyrazine-2-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-27-12-8-22-18(25)15-3-2-9-24(14-15)16-4-10-23(11-5-16)19(26)17-13-20-6-7-21-17/h6-7,13,15-16H,2-5,8-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBHIPXOZNBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)
![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)


![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

